molecular formula C12H21NO4 B14037722 (6R)-1-(tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid

(6R)-1-(tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid

Cat. No.: B14037722
M. Wt: 243.30 g/mol
InChI Key: TZCMQIKRCZLVQN-VEDVMXKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-1-(tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid is a compound that belongs to the class of organic compounds known as carboxylic acid esters. These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom, forming an ester group. This compound is often used in organic synthesis, particularly in the protection of amines.

Preparation Methods

The synthesis of (6R)-1-(tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid typically involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is carried out under aqueous conditions with a base such as sodium hydroxide. The amine to be protected is mixed with di-tert-butyl dicarbonate in water at ambient temperature. Alternatively, the reaction can be performed in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Chemical Reactions Analysis

(6R)-1-(tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

(6R)-1-(tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6R)-1-(tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid involves the protection of amine groups. The tert-butoxycarbonyl group is added to the amine, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

(6R)-1-(tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid is similar to other Boc-protected amino acids and compounds. Some similar compounds include:

The uniqueness of this compound lies in its specific structure and the stability of the Boc protecting group, which allows for selective and efficient protection of amines during complex synthetic processes.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

(6R)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9?/m1/s1

InChI Key

TZCMQIKRCZLVQN-VEDVMXKPSA-N

Isomeric SMILES

C[C@@H]1CCC(CN1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.